

# Tungsten-Based Catalysts Emerge as Viable Alternatives to Platinum for Hydrogen Evolution

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## Compound of Interest

Compound Name: Tungsten (W)

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A comprehensive analysis of tungsten-based electrocatalysts, including carbides, sulfides, and phosphides, reveals their significant potential to challenge platinum's dominance in the hydrogen evolution reaction (HER). With performance metrics in acidic and alkaline media approaching, and in some cases rivaling, those of the benchmark platinum on carbon (Pt/C) catalyst, these earth-abundant materials offer a cost-effective pathway for scalable green hydrogen production.

The global pursuit of clean energy has intensified research into efficient electrocatalysts for water splitting, a process that generates hydrogen fuel from water. The hydrogen evolution reaction (HER), the cathodic half-reaction in water electrolysis, has traditionally relied on platinum-based catalysts due to their exceptional activity and stability. However, the high cost and scarcity of platinum present significant barriers to its widespread industrial application. This has spurred the scientific community to explore alternative catalysts that are both highly active and economically viable. Among the most promising candidates are tungsten-based materials, which have demonstrated remarkable catalytic prowess for the HER.

This guide provides a comparative evaluation of various tungsten-based catalysts against the state-of-the-art Pt/C catalyst, supported by a compilation of recent experimental data. It also outlines a standardized experimental protocol for assessing catalyst performance and visualizes the underlying reaction mechanisms.

## Performance Benchmarking: Tungsten Catalysts vs. Platinum

The efficacy of an HER catalyst is primarily evaluated based on two key parameters: the overpotential required to achieve a current density of 10 mA/cm<sup>2</sup> ( $\eta_{10}$ ) and the Tafel slope. A lower overpotential signifies higher energy efficiency, while a smaller Tafel slope indicates more favorable reaction kinetics. The following tables summarize the performance of representative tungsten-based catalysts and commercial Pt/C in both acidic and alkaline electrolytes.

**Table 1: HER Performance in Acidic Medium (0.5 M H<sub>2</sub>SO<sub>4</sub>)**

Catalyst	Overpotential ( $\eta_{10}$ ) (mV)	Tafel Slope (mV/dec)
Tungsten Carbide (WC)		
WC Nanoparticles	159	-
Ni-doped W <sub>2</sub> C Nanosheets	4	39
Pt/WC	32.3	30
Tungsten Sulfide (WS <sub>2</sub> )		
WS <sub>2</sub> Nanosheets	-	-
N-WS <sub>2</sub> /Ni <sub>3</sub> FeN	84	-
Tungsten Phosphide (WP)		
Amorphous WP Nanoparticles	120	-
WP Submicroparticles	161	57
WP NPs@NC	102	58
W-CoP <sub>3</sub> /Ni <sub>2</sub> P	75	-
Platinum Benchmark		
20% Pt/C	20 - 53	31 - 33
Pt clusters on HCS-N	14.4	22

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

**Table 2: HER Performance in Alkaline Medium (1.0 M KOH)**

Catalyst	Overpotential ( $\eta_{10}$ ) (mV)	Tafel Slope (mV/dec)
Tungsten Carbide (WC)		
WC Hybrid (WC6)	104	63
PtW NWS/C	18	29
Tungsten Sulfide (WS <sub>2</sub> )		
N-WS <sub>2</sub> /Ni <sub>3</sub> FeN	84	-
Tungsten Phosphide (WP)		
W-CoP <sub>3</sub> /Ni <sub>2</sub> P	61	-
Platinum Benchmark		
20% Pt/C	36.86 - 51	-
Pt@CoS	28	31

Data compiled from multiple sources.[\[2\]](#)[\[4\]](#)[\[8\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#)

The data clearly indicates that while commercial Pt/C generally exhibits the lowest overpotential, several engineered tungsten-based catalysts show highly competitive performance. Notably, nickel-doped tungsten carbide nanosheets and tungsten-cobalt phosphide heterostructures demonstrate exceptionally low overpotentials in acidic and alkaline media, respectively. Furthermore, hybrid materials such as Pt supported on tungsten carbide (Pt/WC) can even surpass the performance of commercial Pt/C, suggesting a synergistic effect between the two components.[\[8\]](#)

## Experimental Protocols for Catalyst Evaluation

To ensure a fair and accurate comparison of catalyst performance, a standardized experimental methodology is crucial. The following protocol outlines the key steps for preparing

the working electrode and conducting electrochemical measurements for the hydrogen evolution reaction.

## Catalyst Ink Preparation and Electrode Fabrication:

- **Catalyst Dispersion:** A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a solution containing a mixture of deionized water, isopropanol, and a Nafion solution (e.g., 5 wt%).
- **Ultrasonication:** The mixture is ultrasonicated for at least 30 minutes to form a homogeneous catalyst ink.
- **Electrode Coating:** A measured volume of the catalyst ink is drop-casted onto a conductive substrate, such as a glassy carbon electrode (GCE) or carbon paper, to achieve a desired catalyst loading (e.g., 0.2-1.0 mg/cm<sup>2</sup>).
- **Drying:** The coated electrode is dried at room temperature or in a low-temperature oven to remove the solvent.

## Electrochemical Measurements:

- **Three-Electrode Setup:** A standard three-electrode electrochemical cell is used, consisting of the prepared catalyst as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl).
- **Electrolyte:** The electrolyte is typically 0.5 M H<sub>2</sub>SO<sub>4</sub> for acidic conditions or 1.0 M KOH for alkaline conditions. The electrolyte should be purged with high-purity nitrogen or argon for at least 30 minutes prior to the measurement to remove dissolved oxygen.
- **Potential Calibration:** All measured potentials are converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:  $E(\text{RHE}) = E(\text{ref}) + 0.059 \times \text{pH} + E^\circ(\text{ref})$ .
- **Linear Sweep Voltammetry (LSV):** LSV is performed at a slow scan rate (e.g., 2-5 mV/s) to obtain the polarization curve, from which the overpotential at a specific current density is determined.

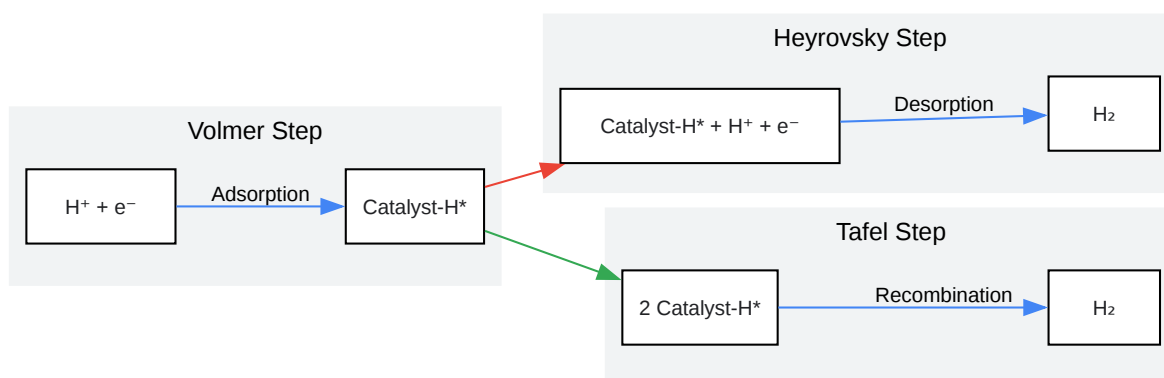
- **Tafel Analysis:** The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of the current density).
- **Electrochemical Impedance Spectroscopy (EIS):** EIS can be performed to investigate the charge transfer resistance and reaction kinetics.
- **Stability Test:** The long-term stability of the catalyst is typically evaluated by chronoamperometry or by continuous cyclic voltammetry for an extended period.

## Visualizing the Reaction Pathways

The hydrogen evolution reaction proceeds through different elementary steps depending on the catalyst and the pH of the electrolyte. The two primary mechanisms are the Volmer-Heyrovsky and the Volmer-Tafel pathways.

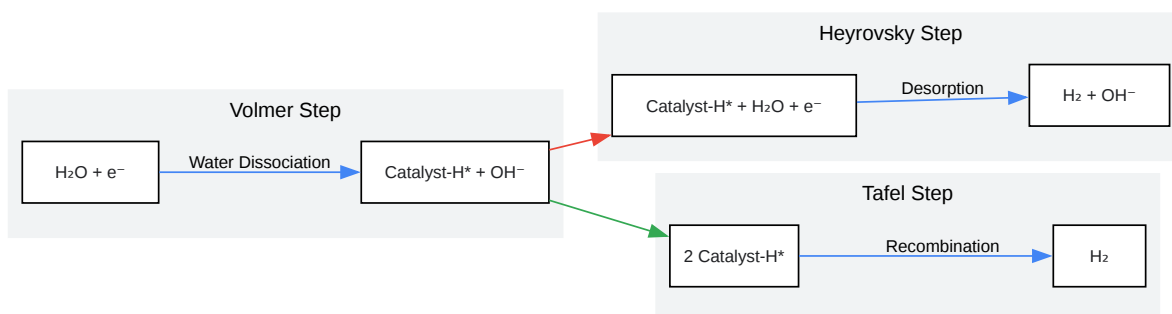
In acidic media, the reaction begins with the adsorption of a proton onto the catalyst surface (Volmer step). This adsorbed hydrogen can then either react with another proton and an electron to form hydrogen gas (Heyrovsky step) or combine with another adsorbed hydrogen atom to produce hydrogen (Tafel step). In alkaline media, the initial step involves the dissociation of a water molecule to form an adsorbed hydrogen atom and a hydroxide ion.

The following diagrams, generated using the DOT language, illustrate these reaction pathways on platinum and tungsten-based catalysts.



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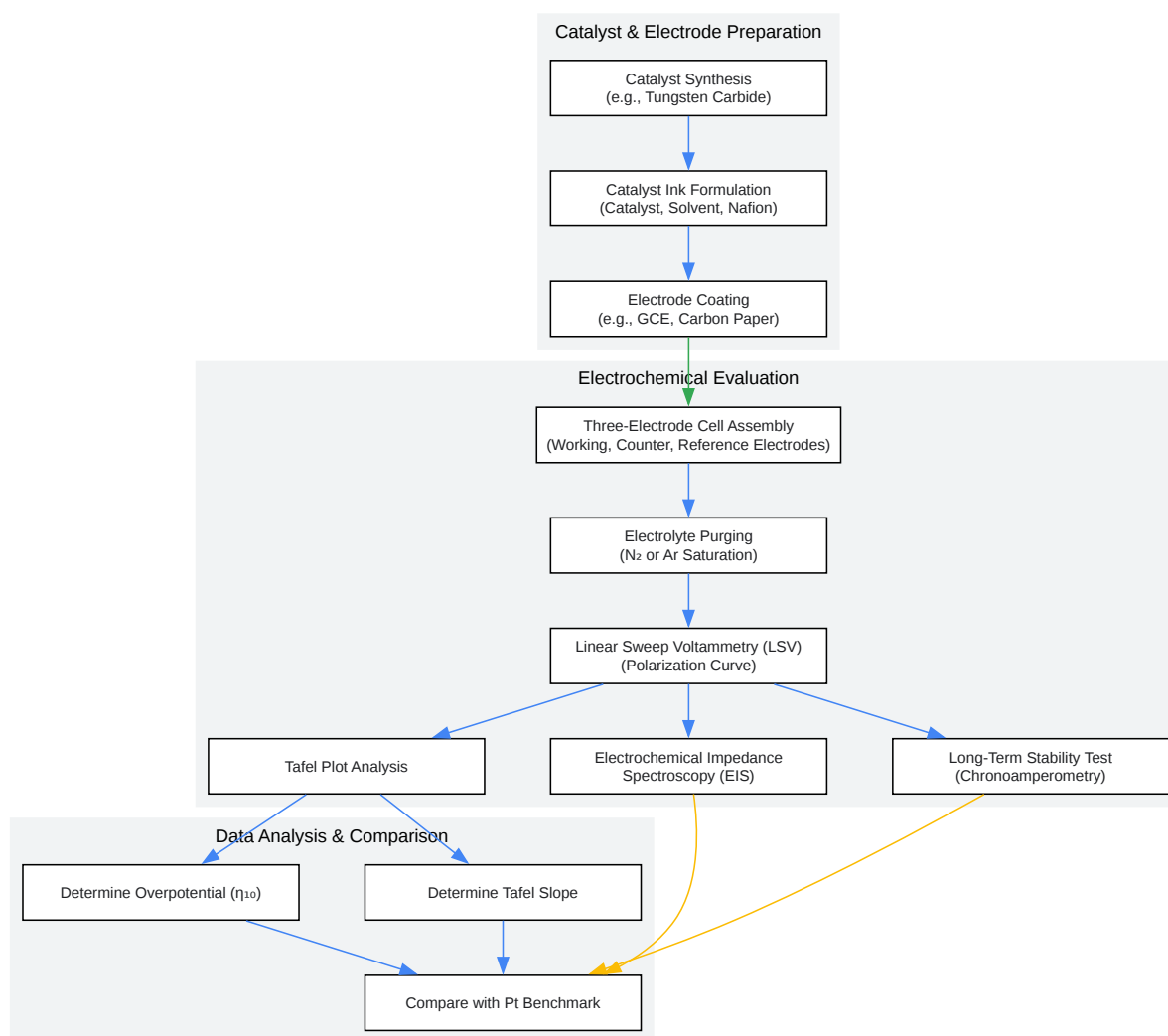
Caption: HER Mechanism in Acidic Media.



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Caption: HER Mechanism in Alkaline Media.

On platinum, the HER in acidic solution is highly efficient and typically proceeds via the Volmer-Tafel mechanism, where the Tafel step is fast.[10] In alkaline media, the initial water dissociation step is often the rate-determining step.[11] Tungsten-based catalysts, such as tungsten phosphide, often favor the Volmer-Heyrovsky mechanism, where the electrochemical desorption step can be the rate-limiting factor.[10] The specific active sites and electronic properties of the tungsten compound influence which pathway is more favorable.



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Caption: Experimental Workflow for Catalyst Evaluation.

## Conclusion and Future Outlook

The presented data and analyses underscore the significant progress made in developing tungsten-based catalysts for the hydrogen evolution reaction. While platinum remains the benchmark, especially in acidic environments, the performance gap is narrowing. Tungsten carbides, sulfides, and phosphides, particularly when nanostructured or combined with other elements, have emerged as highly active and durable alternatives.

Future research should focus on further enhancing the intrinsic activity of these materials, improving their long-term stability in industrial operating conditions, and developing scalable and cost-effective synthesis methods. The continued exploration of these promising earth-abundant catalysts will be instrumental in realizing a sustainable hydrogen economy.

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